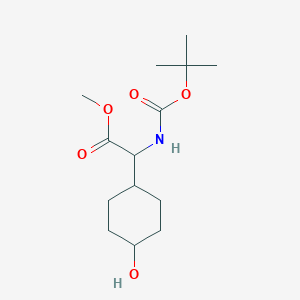
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxycyclohexyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate typically involves the protection of an amino acid derivative followed by esterification. One common method includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Deprotection: Formation of the free amino acid ester.
科学研究应用
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate depends on its application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The hydroxycyclohexyl moiety can interact with biological targets, influencing molecular pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-(Boc-amino)-2-(4-methoxycyclohexyl)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl (2S)-2-(Boc-amino)-2-(4-chlorocyclohexyl)acetate: Contains a chloro group instead of a hydroxy group.
Uniqueness
Methyl (2S)-2-(Boc-amino)-2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and biological activity compared to its analogs.
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
methyl 2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h9-11,16H,5-8H2,1-4H3,(H,15,18) |
InChI 键 |
AUCQRVFHBNRGKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


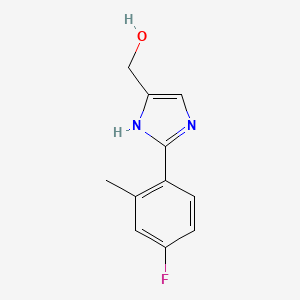
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
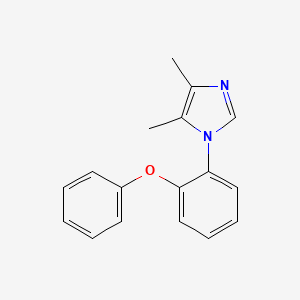
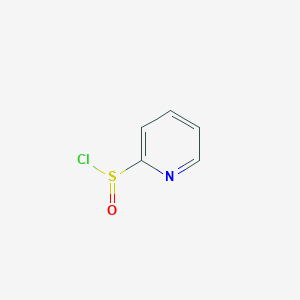

![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
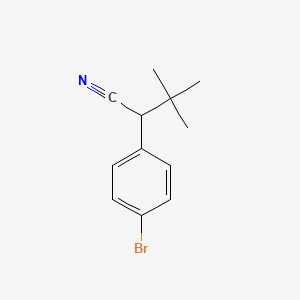
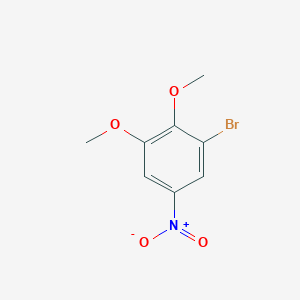

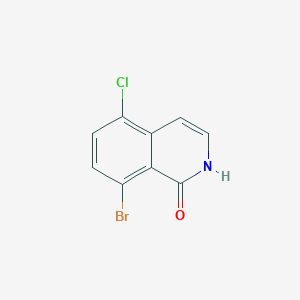

![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
